molecular formula C13H10BrFO B065959 4-(Benzyloxy)-1-bromo-2-fluorobenzene CAS No. 185346-79-6

4-(Benzyloxy)-1-bromo-2-fluorobenzene

Cat. No. B065959
M. Wt: 281.12 g/mol
InChI Key: BYTJTXKQBSNGCL-UHFFFAOYSA-N
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Patent
US06666989B1

Procedure details

Compound 20 (10.00 g, 35.7 mmol) and cuprous cyanide (13.00 , 71.4 mmol) were suspended in 1-methyl-2-pyrollidinone (250 ml) and heated under reflux for 24 h. The reaction mixture was cooled to room temperature and filtered through ‘hyflo’ to remove the excess cuprous cyanide. Water (200 ml) was added to the solution which was subsequently washed with ether (2×400 ml). The combined ether extracts were then washed with water (2×500 ml) and brine (500 ml) and then dried (MgSO4). The drying agent was filtered off and the solvent removed in vacuo to yield an off-white solid which was purified by column chromatography (dichloromethane) on silica to yield colourless crystals. Yield 5.79 g (71%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
71.4 mmol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[C:11]([F:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][N:18]1CCCC1=O>>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:17]#[N:18])=[C:11]([F:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)Br)F
Step Two
Name
cuprous cyanide
Quantity
71.4 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered through ‘hyflo’
CUSTOM
Type
CUSTOM
Details
to remove the excess cuprous cyanide
ADDITION
Type
ADDITION
Details
Water (200 ml) was added to the solution which
WASH
Type
WASH
Details
was subsequently washed with ether (2×400 ml)
WASH
Type
WASH
Details
The combined ether extracts were then washed with water (2×500 ml) and brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (dichloromethane) on silica
CUSTOM
Type
CUSTOM
Details
to yield colourless crystals

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C#N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.